molecular formula C18H27NO7 B1512779 cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid CAS No. 39031-70-4

cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

Cat. No.: B1512779
CAS No.: 39031-70-4
M. Wt: 369.4 g/mol
InChI Key: YESLUVIFWFRPII-HNXNNCCBSA-N
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Mechanism of Action

The compound serves as a substrate for the enzyme alpha-L-iduronidase . The enzyme’s activities have been measured using phenyl-α-L-iduronide as the substrate . Measurement of α-L-iduronidase activity using phenyl α-L-iduronide may enable a reliable diagnosis for Hurler syndrome to be made within 15 to 18 days after amniocentesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenyl alpha-L-iduronide cyclohexylammonium salt involves the reaction of phenyl alpha-L-iduronide with cyclohexylamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt .

Industrial Production Methods: While specific industrial production methods for phenyl alpha-L-iduronide cyclohexylammonium salt are not widely documented, the general approach involves large-scale synthesis using automated reactors to maintain consistent reaction conditions. Quality control measures are crucial to ensure the purity and efficacy of the final product .

Properties

IUPAC Name

cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O7.C6H13N/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;7-6-4-2-1-3-5-6/h1-5,7-10,12-15H,(H,16,17);6H,1-5,7H2/t7-,8-,9+,10+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YESLUVIFWFRPII-HNXNNCCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745639
Record name Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39031-70-4
Record name Cyclohexanamine--phenyl alpha-L-idopyranosiduronic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Reactant of Route 2
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Reactant of Route 3
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Reactant of Route 4
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid
Reactant of Route 6
cyclohexanamine;(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid

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